molecular formula C12H20O4 B156247 Diethyl 2-pent-4-enylpropanedioate CAS No. 1906-96-3

Diethyl 2-pent-4-enylpropanedioate

Cat. No. B156247
M. Wt: 228.28 g/mol
InChI Key: NLEHEDAAFLLABZ-UHFFFAOYSA-N
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Patent
US04709030

Procedure details

7.05 g of sodium were dissolved in a solution of 40 g of diethyl malonate in 175 ml of ethanol. The still warm solution (50° C.) was treated dropwise within 15 minutes with 45.6 g of 5-bromo-1-pentene and the mixture was heated to boiling for 2 hours. After cooling the reaction mixture was poured into 500 ml of diethyl ether and 300 ml of semi-saturated sodium chloride solution. The aqueous phase was separated and back-extracted twice with 200 ml of diethyl ether each time. The organic phases were washed twice with 150 ml of semi-saturated sodium chloride solution each time dried over sodium sulphate, filtered and concentrated. Chromatographic separation of the resulting, yellow liquid (55.2 g) on silica gel with hexane/ethyl acetate (vol. 95:5) gave 33.2 g of diethyl (4-pentenyl)malonate as a colourless liquid.
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Br[CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7].C(OCC)C.[Cl-].[Na+].[C:15]([O:23][CH2:24][CH3:25])(=[O:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(O)C>[CH2:3]([CH:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:15]([O:23][CH2:24][CH3:25])=[O:22])[CH2:4][CH2:5][CH:6]=[CH2:7] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
7.05 g
Type
reactant
Smiles
[Na]
Name
Quantity
40 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
45.6 g
Type
reactant
Smiles
BrCCCC=C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
back-extracted twice with 200 ml of diethyl ether each time
WASH
Type
WASH
Details
The organic phases were washed twice with 150 ml of semi-saturated sodium chloride solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatographic separation of the resulting, yellow liquid (55.2 g) on silica gel with hexane/ethyl acetate (vol. 95:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC=C)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 33.2 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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